molecular formula C16H16O4 B15227417 3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde

3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B15227417
M. Wt: 272.29 g/mol
InChI Key: QUBHSCPLNONZMT-UHFFFAOYSA-N
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Description

3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of three methoxy groups attached to a biphenyl structure with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The raw materials are sourced in bulk, and the reaction conditions are carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and aldehyde functionality allow it to form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. For example, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the biphenyl structure.

    3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group with an ethylamine side chain.

    3,4,5-Trimethoxystilbene: Features a stilbene structure with trimethoxy groups.

Uniqueness

3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to its biphenyl structure combined with the trimethoxyphenyl group and an aldehyde functionality. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

4-(3,4,5-trimethoxyphenyl)benzaldehyde

InChI

InChI=1S/C16H16O4/c1-18-14-8-13(9-15(19-2)16(14)20-3)12-6-4-11(10-17)5-7-12/h4-10H,1-3H3

InChI Key

QUBHSCPLNONZMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)C=O

Origin of Product

United States

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